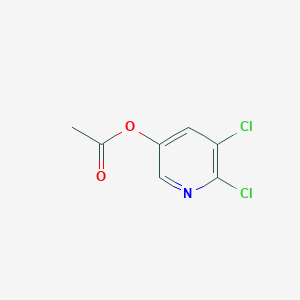

5,6-Dichloropyridin-3-yl acetate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H5Cl2NO2 |

|---|---|

Molecular Weight |

206.02 g/mol |

IUPAC Name |

(5,6-dichloropyridin-3-yl) acetate |

InChI |

InChI=1S/C7H5Cl2NO2/c1-4(11)12-5-2-6(8)7(9)10-3-5/h2-3H,1H3 |

InChI Key |

ZWUBSOYJEJHMRR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=CC(=C(N=C1)Cl)Cl |

Origin of Product |

United States |

Contextual Significance of Halogenated Pyridine Derivatives in Chemical Sciences

Halogenated pyridine (B92270) derivatives are a cornerstone of synthetic chemistry, primarily due to the versatile reactivity imparted by the halogen substituents. The presence of one or more halogen atoms on the pyridine ring significantly influences its electronic properties, often rendering it more susceptible to nucleophilic substitution reactions. This characteristic is of paramount importance in the construction of highly functionalized molecular architectures.

The carbon-halogen bond serves as a versatile handle for a wide array of chemical transformations, including cross-coupling reactions (such as Suzuki, Stille, and Buchwald-Hartwig amination), which are fundamental to the creation of carbon-carbon and carbon-heteroatom bonds. Furthermore, the regioselective introduction of halogens allows for precise control over the synthetic pathway, enabling the targeted synthesis of complex molecules with a high degree of structural specificity. In the realm of medicinal chemistry and agrochemical development, halopyridines are invaluable building blocks for structure-activity relationship (SAR) studies, where systematic modification of a lead compound is undertaken to optimize its biological activity.

Overview of Pyridyl Acetate Structural Motifs in Organic Synthesis

The pyridyl acetate (B1210297) moiety is another structural element of considerable interest in organic synthesis. The ester functionality can serve as a protecting group for a hydroxyl substituent on the pyridine (B92270) ring, allowing for reactions to be carried out at other positions of the molecule without affecting the hydroxyl group. Subsequently, the acetate can be readily cleaved under mild conditions to regenerate the pyridinol.

Rationale for Research Focus on 5,6 Dichloropyridin 3 Yl Acetate

The specific interest in 5,6-Dichloropyridin-3-yl acetate (B1210297) stems from its role as a crucial intermediate in the synthesis of complex, biologically active molecules. The combination of two chlorine atoms and an acetate group on the pyridine (B92270) ring provides a unique set of reactive sites that can be selectively manipulated.

A significant application of this compound is demonstrated in its use as a precursor for the synthesis of Wnt signaling modulators. google.com The Wnt signaling pathway is a critical cell signaling pathway involved in embryonic development and tissue homeostasis, and its dysregulation is implicated in various diseases, including cancer. The synthesis of molecules that can modulate this pathway is therefore of great therapeutic interest. In this context, tert-butyl 2-(5,6-dichloropyridin-3-yl)acetate is utilized as a key intermediate, which is subsequently converted to 2-(5,6-dichloropyridin-3-yl)acetic acid. google.comgoogleapis.com

Furthermore, a patented synthetic route highlights the preparation of 5,6-Dichloropyridin-3-yl acetate itself. In this process, crude 5,6-dichloropyridine-3-diazonium tetrafluoroborate (B81430) is dissolved in acetic anhydride (B1165640) and warmed. google.com Following the reaction and removal of the solvent, the resulting this compound is isolated and purified. google.comambeed.com This documented synthesis underscores the practical utility of this compound as a stable and accessible intermediate.

The strategic placement of the chloro and acetate groups on the pyridine ring allows for a range of subsequent chemical modifications, making this compound a valuable building block for the creation of diverse molecular libraries for drug discovery and agrochemical research. The presence of two chlorine atoms, for instance, offers the potential for sequential or differential substitution reactions, further expanding its synthetic utility.

Synthetic Methodologies and Strategic Approaches for this compound

The synthesis of this compound, a dichlorinated pyridine derivative carrying an acetate functional group, can be achieved through several strategic pathways. These routes are broadly categorized into direct functionalization of pre-formed dichloropyridine systems and multi-step sequences starting from more fundamental precursors. The choice of methodology often depends on the availability of starting materials, desired purity, and scalability of the reaction.

Advanced Analytical and Spectroscopic Characterization of 5,6 Dichloropyridin 3 Yl Acetate

Spectroscopic Methodologies for Structural Elucidation

The definitive structural confirmation of 5,6-Dichloropyridin-3-yl acetate (B1210297) relies on a combination of modern spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for mapping the carbon-hydrogen framework, while Mass Spectrometry (MS) provides crucial information regarding the compound's molecular weight and fragmentation pattern.

NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. For 5,6-Dichloropyridin-3-yl acetate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed to unambiguously assign all proton and carbon signals.

The ¹H NMR spectrum of this compound is expected to be relatively simple, displaying signals corresponding to the aromatic protons on the pyridine (B92270) ring and the methyl protons of the acetate group. The chemical shifts of the pyridine ring protons are influenced by the deshielding effect of the nitrogen atom and the two chlorine substituents.

Based on the structure and data from analogous compounds, the following proton signals are predicted:

Aromatic Protons (H-2 and H-4): The pyridine ring possesses two aromatic protons. The proton at the C-2 position is expected to appear as a doublet at a downfield chemical shift, likely in the range of δ 8.0-8.5 ppm, due to its proximity to the nitrogen atom. The proton at the C-4 position would also be a doublet, expected to resonate at a slightly more upfield position, estimated to be between δ 7.5-8.0 ppm. The coupling constant between these two protons (J-coupling) would be small, characteristic of a meta-coupling.

Methyl Protons (-CH₃): The three equivalent protons of the acetyl methyl group would give rise to a sharp singlet, anticipated in the upfield region of the spectrum, typically around δ 2.1-2.4 ppm.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 8.0 - 8.5 | Doublet (d) | ~2-3 |

| H-4 | 7.5 - 8.0 | Doublet (d) | ~2-3 |

| -CH₃ | 2.1 - 2.4 | Singlet (s) | N/A |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. The exact values would need to be confirmed by experimental data.

The proton-decoupled ¹³C NMR spectrum of this compound would provide information on all the carbon atoms in the molecule. The spectrum is expected to show five signals for the pyridine ring carbons and two signals for the acetate group carbons.

The predicted chemical shifts are as follows:

Pyridine Ring Carbons: The carbons directly bonded to chlorine (C-5 and C-6) and nitrogen would be significantly deshielded. The carbon bearing the acetate group (C-3) would also be downfield. The remaining two carbons (C-2 and C-4) would appear at slightly more upfield positions.

Acetate Group Carbons: The carbonyl carbon (C=O) of the acetate group is expected to have a chemical shift in the range of δ 168-172 ppm. The methyl carbon (-CH₃) would be found in the upfield region, likely between δ 20-25 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 145 - 150 |

| C-3 | 140 - 145 |

| C-4 | 125 - 130 |

| C-5 | 130 - 135 |

| C-6 | 150 - 155 |

| C=O | 168 - 172 |

| -CH₃ | 20 - 25 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. The exact values would need to be confirmed by experimental data.

To confirm the assignments from one-dimensional NMR, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A COSY experiment would show a cross-peak between the signals of the two coupled aromatic protons (H-2 and H-4), confirming their meta-relationship on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates proton signals with their directly attached carbon atoms. This would definitively link the proton signals for H-2, H-4, and the methyl group to their corresponding carbon signals (C-2, C-4, and -CH₃).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are two or three bonds away. Key expected correlations for this compound would include:

The methyl protons (-CH₃) showing a correlation to the carbonyl carbon (C=O).

The aromatic protons (H-2 and H-4) showing correlations to neighboring carbons on the pyridine ring, which would be crucial for the unambiguous assignment of the quaternary carbons.

Mass spectrometry is a critical technique for determining the molecular weight of a compound and for gaining structural insights through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition. For this compound (C₇H₅Cl₂NO₂), the expected exact mass would be calculated. The presence of two chlorine atoms would also result in a characteristic isotopic pattern in the mass spectrum, with the M+2 and M+4 peaks having predictable relative intensities.

A plausible fragmentation pathway in an electron ionization (EI) mass spectrum would likely involve the initial loss of the acetyl group or the entire acetate moiety. Key predicted fragments would include:

Loss of ketene (B1206846) (CH₂=C=O): A common fragmentation for acetate esters, leading to the formation of the corresponding alcohol cation, in this case, the cation of (5,6-dichloropyridin-3-yl)methanol.

Loss of the acetyl radical (•COCH₃): This would result in a dichloropyridinyloxy cation.

Cleavage of the ester bond: This could lead to the formation of an acetyl cation (CH₃CO⁺) at m/z 43, which is often a prominent peak for acetate-containing compounds.

Predicted HRMS Fragmentation Data for this compound

| Fragment Ion | Proposed Structure | Predicted m/z |

| [M]⁺ | [C₇H₅Cl₂NO₂]⁺ | 204.96 |

| [M - CH₂CO]⁺ | [C₅H₃Cl₂NO]⁺ | 162.96 |

| [M - •COCH₃]⁺ | [C₅H₃Cl₂NO]⁺ | 162.96 |

| [CH₃CO]⁺ | [C₂H₃O]⁺ | 43.02 |

Note: The m/z values are based on the most abundant isotopes. The isotopic pattern due to the two chlorine atoms would be a key diagnostic feature.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, encompassing both IR and Raman techniques, provides detailed information about the functional groups and bond vibrations within a molecule. nih.gov These two methods are complementary, as some vibrational modes may be active in one technique but not the other. nih.gov

Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by the molecule, causing transitions between vibrational energy levels. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its distinct functional groups. Key expected peaks include a strong C=O stretching vibration for the ester group, C-O stretching vibrations, C-Cl stretching vibrations, and various aromatic C-H and C=C/C=N ring stretching modes.

Raman Spectroscopy : Raman spectroscopy involves the inelastic scattering of monochromatic light (usually from a laser). It provides complementary information to IR spectroscopy. For this compound, Raman spectroscopy would be particularly useful for observing symmetric vibrations and vibrations involving the pyridine ring and C-Cl bonds, which can sometimes produce weak signals in IR.

| Functional Group | Vibrational Mode | **Expected IR Wavenumber (cm⁻¹) ** | Expected Raman Signal |

| Ester (C=O) | Stretching | ~1760 - 1740 (strong) | Moderate to weak |

| Ester (C-O) | Stretching | ~1250 - 1100 (strong) | Moderate |

| Aromatic Ring (C=C, C=N) | Stretching | ~1600 - 1450 (multiple bands) | Strong |

| C-Cl | Stretching | ~800 - 600 | Strong |

| Methyl (CH₃) | Deformation | ~1380 | Moderate |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of UV or visible light, which promotes electrons from a ground electronic state to a higher energy excited state. libretexts.org The absorption profile provides insight into the conjugated π-systems within the molecule.

For this compound, the presence of the dichloropyridine ring, an aromatic system with non-bonding electrons on the nitrogen atom, and the carbonyl group of the acetate, dictates the electronic transitions. The expected transitions are primarily of the π → π* and n → π* types. scribd.comlibretexts.org

π → π Transitions: These high-energy transitions involve the excitation of an electron from a π bonding orbital to a π antibonding orbital. libretexts.org They are characteristic of the aromatic pyridine ring and the C=O double bond. Conjugation within the system influences the absorption maximum (λmax).

n → π Transitions: These transitions involve the excitation of a non-bonding electron (from the nitrogen atom of the pyridine ring or the oxygen atoms of the ester group) to a π antibonding orbital. scribd.com These transitions are typically lower in energy (occur at longer wavelengths) and have lower intensity compared to π → π* transitions.

The solvent used can influence the position of the absorption maxima; polar solvents may cause shifts in the λmax due to interactions with the solute. Common solvents for UV-Vis analysis include hexane (B92381), ethanol, and acetonitrile (B52724). slideshare.net

| Transition Type | Involved Orbitals | Expected Wavelength Region | Relative Intensity |

| π → π | π bonding → π antibonding | 200 - 280 nm | High |

| n → π | non-bonding → π antibonding | > 270 nm | Low |

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating this compound from reaction impurities, byproducts, and starting materials, as well as for assessing its purity.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

GC is a powerful technique for analyzing volatile and thermally stable compounds like this compound.

Gas Chromatography (GC) : In GC, the compound is vaporized and separated based on its partitioning between a gaseous mobile phase and a stationary phase within a capillary column. The retention time is a key parameter for identification. Purity is assessed by the relative area of the peak corresponding to the compound.

Gas Chromatography-Mass Spectrometry (GC-MS) : Coupling GC with a mass spectrometer allows for both separation and identification. As the compound elutes from the GC column, it is ionized (typically by electron impact, EI) and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that confirms the molecular structure. The analysis of acetate derivatives by GC-MS is a well-established method. researchgate.net

High-Performance Liquid Chromatography (HPLC) and Preparative HPLC

HPLC is a versatile and widely used technique for the analysis and purification of a broad range of organic compounds.

High-Performance Liquid Chromatography (HPLC) : For a moderately polar compound like this compound, reversed-phase HPLC (RP-HPLC) is typically the method of choice. sielc.com A non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase, such as a mixture of acetonitrile and water. sielc.com Detection is commonly performed using a UV detector set to a wavelength where the compound absorbs strongly. The purity is determined by integrating the peak area.

Preparative HPLC : This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate larger quantities of the compound. nih.gov It is an effective method for obtaining high-purity samples of this compound for further use. Fractions are collected as they elute and are analyzed to pool the pure product. nih.gov

| Technique | Stationary Phase | Typical Mobile Phase | Application |

| Analytical HPLC | Reversed-Phase (e.g., C18) | Acetonitrile/Water gradient | Purity assessment |

| Preparative HPLC | Reversed-Phase (e.g., C18) | Acetonitrile/Water gradient | Isolation and purification nih.gov |

Thin Layer Chromatography (TLC) for Reaction Monitoring

TLC is a simple, rapid, and cost-effective method used to monitor the progress of a chemical reaction. libretexts.org

To monitor a synthesis producing this compound, small aliquots of the reaction mixture are spotted onto a TLC plate (e.g., silica (B1680970) gel) over time. libretexts.org The plate is developed in a suitable solvent system (eluent), which is typically a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate). The separation is based on the differential partitioning of the components between the stationary phase and the mobile phase.

The progress of the reaction is observed by the disappearance of the starting material spot(s) and the appearance of a new spot corresponding to the product. Visualization is often achieved using a UV lamp, as the pyridine ring in the product is UV-active. libretexts.org The retention factor (Rf) value for each spot helps in identifying the components.

Column Chromatography for Purification

Column chromatography is a fundamental purification technique in organic synthesis, indispensable for isolating a target compound from a mixture. The process relies on the differential adsorption of compounds to a stationary phase, allowing for their separation by elution with a mobile phase. For this compound, this method would be crucial to remove any unreacted starting materials, by-products, or other impurities.

In a typical procedure, a crude sample of this compound would be dissolved in a minimal amount of a suitable solvent and loaded onto a column packed with a stationary phase, most commonly silica gel. The choice of the mobile phase, or eluent, is critical for achieving effective separation. A systematic approach, often guided by preliminary analysis using thin-layer chromatography (TLC), would be used to determine the optimal solvent system. This typically involves a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (such as ethyl acetate or dichloromethane). By gradually increasing the polarity of the eluent, compounds with weaker interactions with the stationary phase are eluted first, followed by those with stronger interactions.

The fractions collected from the column would be analyzed by TLC to identify those containing the pure this compound. These fractions would then be combined, and the solvent removed under reduced pressure to yield the purified compound.

Table 1: Representative Parameters for Column Chromatography Purification

| Parameter | Description |

| Stationary Phase | Silica gel (60 Å, 230-400 mesh) is a common choice for its versatility and efficiency in separating moderately polar compounds. |

| Mobile Phase | A gradient of hexane and ethyl acetate is a standard system. The elution would likely start with a low percentage of ethyl acetate, which would be gradually increased to elute the desired compound. |

| Elution Monitoring | Fractions would be monitored by TLC, with visualization under UV light (254 nm) due to the aromatic nature of the pyridine ring. |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive proof of a compound's molecular structure, including bond lengths, bond angles, and stereochemistry. To perform this analysis on this compound, a single crystal of high quality is required.

The process of obtaining a suitable crystal can be challenging and often involves screening various crystallization techniques, such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. Once a suitable crystal is obtained, it is mounted on a goniometer and irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected by a detector.

The diffraction data is then processed to determine the unit cell dimensions and the space group of the crystal. Subsequently, the electron density map is calculated, from which the positions of the individual atoms can be determined and the molecular structure solved.

While specific crystallographic data for this compound is not present in the consulted literature, a hypothetical data table based on common parameters for organic compounds is presented below.

Table 2: Representative Crystallographic Data for a Dichloropyridine Derivative

| Parameter | Value |

| Empirical Formula | C₇H₅Cl₂NO₂ |

| Formula Weight | 206.03 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.5 Å, b = 12.3 Å, c = 9.1 Å |

| α = 90°, β = 105.2°, γ = 90° | |

| Volume | 915.4 ų |

| Z | 4 |

| Density (calculated) | 1.495 g/cm³ |

| Absorption Coefficient | 0.75 mm⁻¹ |

| Crystal Size | 0.20 x 0.15 x 0.10 mm³ |

| Theta range for data collection | 2.5° to 28.0° |

| Reflections collected | 4500 |

| Independent reflections | 2100 [R(int) = 0.035] |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.112 |

| R indices (all data) | R1 = 0.062, wR2 = 0.125 |

The successful application of these analytical techniques would provide an unambiguous determination of the structure and purity of this compound, which is essential for its further study and application in chemical research.

Computational and Theoretical Investigations of 5,6 Dichloropyridin 3 Yl Acetate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in modern chemistry for the detailed study of molecular systems.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT has been successfully applied to predict various molecular properties of pyridine (B92270) derivatives and related compounds. researchgate.net The selection of an appropriate functional and basis set, such as B3LYP/6-311++G(d,p), is crucial for obtaining accurate results that correlate well with experimental data. researchgate.netdergipark.org.tr

The first step in computational analysis is the geometry optimization of the molecule to find its most stable three-dimensional structure, corresponding to a minimum on the potential energy surface. For 5,6-Dichloropyridin-3-yl acetate (B1210297), this process involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy state.

Table 1: Predicted Optimized Geometric Parameters for 5,6-Dichloropyridin-3-yl acetate (Note: These are illustrative values based on DFT principles and data from related structures.)

| Parameter | Bond | Predicted Value (Å or °) |

|---|---|---|

| Bond Lengths (Å) | C-Cl (C5) | 1.73 |

| C-Cl (C6) | 1.74 | |

| C-O (ester) | 1.36 | |

| C=O (ester) | 1.21 | |

| N-C (pyridine) | 1.34 | |

| C-C (pyridine) | 1.39 | |

| Bond Angles (°) | Cl-C-C | 120 |

| O-C-O | 123 | |

| C-O-C | 118 | |

| C-N-C | 117 |

Conformational analysis would involve rotating the acetate group around the C-O single bond to identify the most stable conformer and any rotational energy barriers. This landscape is crucial for understanding the molecule's flexibility and preferred shape in different environments.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the electronic behavior and chemical reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. dergipark.org.tr

For this compound, the HOMO is expected to be localized primarily on the pyridine ring and the non-bonding oxygen atom of the acetate group, which are the more electron-rich regions. The LUMO is anticipated to be distributed over the pyridine ring, particularly influenced by the electron-withdrawing chlorine atoms.

A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. dergipark.org.tr DFT calculations can provide precise energy values for these orbitals.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Note: These are illustrative values based on DFT principles.)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -7.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 5.7 |

DFT calculations are highly effective in predicting spectroscopic properties, such as vibrational frequencies (infrared and Raman spectra). By calculating the second derivatives of the energy with respect to the atomic positions, a Hessian matrix is constructed, which yields the vibrational modes and their corresponding frequencies.

The calculated vibrational spectrum can be compared with experimental data to confirm the molecular structure and the accuracy of the computational model. Each vibrational mode can be assigned to specific bond stretches, bends, or torsions within the molecule.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Note: These are illustrative values based on DFT principles.)

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

|---|---|---|

| C=O Stretch | Ester | 1750 |

| C-O Stretch | Ester | 1240 |

| C-N Stretch | Pyridine Ring | 1580 |

| C-Cl Stretch | Chloropyridine | 800 |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netscispace.com The MEP is plotted onto the electron density surface of the molecule.

In the MEP map of this compound, the regions of negative electrostatic potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. These are expected to be located around the oxygen atoms of the acetate group and the nitrogen atom of the pyridine ring. Regions of positive electrostatic potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack. These would likely be found around the hydrogen atoms and the carbon atoms attached to the electronegative chlorine and oxygen atoms.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and anti-bonding orbitals. It allows for the investigation of charge transfer and hyperconjugative interactions within the molecule.

Table 4: Illustrative NBO Analysis Results for this compound (Note: These are illustrative values based on NBO principles.)

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) N1 | π(C2-C3) | 25.5 | π-delocalization |

| LP(2) O(acetate) | σ(C-C(carbonyl)) | 15.2 | Hyperconjugation |

Ab Initio Methods and Semi-Empirical Calculations

Ab initio and semi-empirical quantum mechanical methods are fundamental tools for investigating the electronic structure and properties of molecules like this compound from first principles, without reliance on experimental data.

Ab Initio Methods: These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory and Configuration Interaction), solve the electronic Schrödinger equation to provide detailed information about molecular orbitals, electron densities, and electrostatic potentials. For a molecule like this compound, ab initio calculations can be employed to:

Determine the optimized molecular geometry in the gas phase.

Calculate the energies of the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding chemical reactivity.

Predict spectroscopic properties, such as IR and NMR spectra, which can be compared with experimental data for validation.

Evaluate the dipole moment and polarizability to understand its interaction with electric fields.

Semi-Empirical Calculations: Methods like AM1, PM3, and MNDO offer a computationally less expensive alternative to ab initio methods by incorporating some experimentally derived parameters. While less accurate, they are suitable for larger molecular systems and for preliminary conformational analysis. For this compound, semi-empirical calculations could be used for:

Rapid screening of different conformations to identify low-energy structures.

Estimating heats of formation and other thermodynamic properties.

Providing a qualitative understanding of the electronic structure before undertaking more rigorous ab initio or DFT calculations.

Density Functional Theory (DFT) has also become a prominent method, offering a balance between accuracy and computational cost, and is often used in the study of pyridine derivatives. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into the conformational dynamics and intermolecular interactions of this compound over time. Such simulations have been effectively used to study the behavior of related dichlorobenzimidazole derivatives. nih.gov

A typical MD simulation for this compound would involve:

System Setup: Placing the molecule in a simulation box, often with an explicit solvent, to mimic solution-phase conditions.

Force Field Selection: Choosing an appropriate force field (e.g., AMBER, CHARMM, GROMOS) that accurately describes the intramolecular and intermolecular forces.

Equilibration: Allowing the system to relax to a stable temperature and pressure.

Production Run: Running the simulation for a sufficient length of time to sample the relevant conformational space.

Analysis of the resulting trajectory can reveal dynamic processes such as rotational motions of the acetate group and fluctuations in the pyridine ring structure.

Solvent Effects and Intermolecular Interactions in Solution Phase

The behavior of this compound in a solution is significantly influenced by its interactions with solvent molecules. MD simulations are particularly well-suited to explore these effects.

Solvent Effects: By simulating the molecule in different solvents (e.g., water, ethanol, chloroform), one can investigate:

The formation of a solvent shell around the solute molecule.

The average number and orientation of solvent molecules in the first solvation shell.

The impact of the solvent on the conformational preferences of the acetate group.

Intermolecular Interactions: The non-covalent interactions between this compound and surrounding molecules are critical for its behavior in a condensed phase. These interactions include:

Hydrogen Bonding: Although the molecule itself has limited hydrogen bond-donating capability, the ester and pyridine nitrogen can act as hydrogen bond acceptors.

Halogen Bonding: The chlorine atoms on the pyridine ring can participate in halogen bonding, a directional interaction with nucleophilic atoms.

π-π Stacking: The aromatic pyridine ring can engage in π-π stacking interactions with other aromatic systems.

The following table outlines the potential intermolecular interactions involving this compound.

| Interaction Type | Potential Donor/Acceptor Site on Compound | Potential Interacting Partner |

| Hydrogen Bonding | Ester oxygen, Pyridine nitrogen (Acceptors) | Protic solvents (e.g., water, alcohols) |

| Halogen Bonding | Chlorine atoms (Donors) | Lewis bases, anions |

| π-π Stacking | Pyridine ring | Other aromatic molecules |

| Dipole-Dipole | Entire molecule due to polar C-Cl and C=O bonds | Other polar molecules |

Structure-Reactivity Relationships from a Theoretical Perspective

Theoretical calculations can provide valuable insights into the relationship between the molecular structure of this compound and its chemical reactivity. Such relationships are crucial in fields like catalyst design and materials science. rsc.org

Electronic Properties and Reactivity:

Frontier Molecular Orbitals (FMOs): The energy and spatial distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. The HOMO location suggests sites susceptible to electrophilic attack, while the LUMO indicates sites for nucleophilic attack.

Electrostatic Potential (ESP) Map: An ESP map visually represents the charge distribution on the molecular surface. Red regions (negative potential) indicate electron-rich areas, likely to be sites for electrophilic attack, while blue regions (positive potential) are electron-poor and susceptible to nucleophilic attack. For this compound, the nitrogen atom and carbonyl oxygen are expected to be regions of negative potential.

Atomic Charges: Calculating partial atomic charges (e.g., using Mulliken, NBO, or Hirshfeld analysis) can quantify the electron distribution and help predict reactive sites.

The reactivity of pyridine derivatives is known to be influenced by the nature and position of substituents on the ring. acs.org For this compound, the electron-withdrawing nature of the two chlorine atoms and the acetate group is expected to significantly impact the electron density of the pyridine ring, thereby influencing its reactivity towards various reagents.

Utilization of 5,6 Dichloropyridin 3 Yl Acetate in Complex Chemical Syntheses

Precursor Role in the Synthesis of Diverse Functionalized Pyridine (B92270) Derivatives

5,6-Dichloropyridin-3-yl acetate (B1210297) serves as a key starting material for the generation of a multitude of functionalized pyridine derivatives. The chlorine atoms on the pyridine ring are susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. Furthermore, the acetate group can be hydrolyzed to the corresponding alcohol, 5,6-dichloropyridin-3-ol, which can then be further functionalized or used to direct subsequent reactions. This multi-faceted reactivity enables the synthesis of polysubstituted pyridines, which are important scaffolds in numerous biologically active compounds and functional materials.

The synthesis of pharmaceutically useful pyridine derivatives often involves the functionalization of a pre-existing pyridine ring. Processes for preparing such compounds can employ free radical reactions to introduce substituents at specific positions. While not directly detailing the use of 5,6-Dichloropyridin-3-yl acetate, patents describe the synthesis of complex pyridine intermediates for drugs like Omeprazole, Lansoprazole, and Pantoprazole, highlighting the importance of functionalized pyridine cores in the pharmaceutical industry. google.com

| Precursor | Reaction Type | Product Class | Potential Application |

| This compound | Nucleophilic Aromatic Substitution | Aminopyridines, Alkoxypyridines | Pharmaceutical and Agrochemical Intermediates |

| This compound | Hydrolysis | 5,6-Dichloropyridin-3-ol | Intermediate for further functionalization |

| This compound | Cross-Coupling Reactions | Aryl- or Alkyl-substituted Pyridines | Advanced Materials, Pharmaceuticals |

This table represents potential synthetic pathways based on the known reactivity of similar pyridine compounds.

Building Block for Agrochemical Intermediates

The 5,6-dichloropyridine moiety is a recognized pharmacophore in the agrochemical industry. Patent literature discloses the use of derivatives of 5,6-dichloropyridine in the creation of novel pesticides. For instance, compounds such as 4-{(5,6-dichloropyridin-3-yl)methylamino}furan-2(5H)-one have been identified as having pesticidal activity. google.comgoogle.com In these syntheses, this compound can be envisioned as a valuable starting material, where the acetate group can be converted to a methyl group or other functionalities required for the final agrochemical product.

The general strategy involves the construction of a side chain attached to the pyridine ring, often at the 3-position. The chlorine atoms can be retained for their electronic effects on the molecule's bioactivity or can be selectively replaced in subsequent synthetic steps.

| Agrochemical Intermediate Class | Example Compound | Parent Scaffold |

| Furanone-based Pesticides | 4-{(5,6-dichloropyridin-3-yl)methylamino}furan-2(5H)-one google.comgoogle.com | 5,6-Dichloropyridine |

This table highlights a known agrochemical application of the 5,6-dichloropyridine scaffold.

Synthetic Intermediate for Pharmaceutical Research Candidates

In the realm of pharmaceutical research, the dichloropyridine framework is a common feature in a variety of drug candidates. The electronic properties and substitution possibilities of the dichlorinated ring make it an attractive scaffold for targeting a range of biological receptors. For example, derivatives of pyridin-3-yl acetic acid have been investigated as inhibitors of human immunodeficiency virus (HIV) replication. google.com

While direct evidence for the use of this compound in the synthesis of specific marketed drugs is not prevalent in the reviewed literature, its potential as a precursor is clear. The acetate can be hydrolyzed and the resulting alcohol oxidized to a carboxylic acid, or the entire acetate group can be transformed into other functionalities necessary for biological activity. The development of inhibitors for galectin-3, a protein implicated in various diseases, has also involved complex pyridine derivatives, showcasing the broad utility of this heterocyclic core in medicinal chemistry. google.com

| Therapeutic Area | Target | Related Scaffold |

| Antiviral (HIV) | HIV Integrase | Pyridin-3-yl acetic acid derivatives google.com |

| Various Diseases | Galectin-3 | 5-Bromopyridin-3-yl derivatives google.com |

This table illustrates the relevance of the pyridine core structure in pharmaceutical research.

Scaffold for Advanced Materials Precursors, e.g., Organic Semiconductors

Based on the conducted research, no specific information was found regarding the utilization of this compound as a scaffold for advanced materials precursors such as organic semiconductors.

Role as a Reagent or Ligand in Catalytic Systems

Based on the conducted research, no specific information was found regarding the role of this compound as a reagent or ligand in catalytic systems.

Emerging Research Frontiers and Future Perspectives for 5,6 Dichloropyridin 3 Yl Acetate

Development of Highly Efficient and Atom-Economical Synthetic Pathways

The traditional synthesis of 5,6-dichloropyridin-3-yl acetate (B1210297) would likely involve the acetylation of 5,6-dichloropyridin-3-ol. Future research will undoubtedly focus on developing more efficient and environmentally benign synthetic methods. Key areas of exploration will include:

Catalytic Acetylation: Moving beyond classical acetylation methods that often require stoichiometric amounts of reagents and generate significant waste, the development of novel catalytic systems is a major frontier. This could involve the use of highly efficient and recyclable solid acid catalysts or enzyme-catalyzed reactions that can operate under mild conditions with high selectivity.

Atom-Economical Approaches: The principles of green chemistry will guide the development of new synthetic routes. This includes exploring pathways that maximize the incorporation of all atoms from the starting materials into the final product. For instance, direct C-H activation and functionalization of a dichloropyridine precursor could represent a long-term goal for a more atom-economical synthesis, avoiding the pre-functionalization step of introducing a hydroxyl group.

Table 1: Comparison of Potential Synthetic Approaches for 5,6-Dichloropyridin-3-yl acetate

| Method | Potential Advantages | Potential Challenges |

| Batch Acetylation | Well-established, straightforward | Stoichiometric reagents, potential for waste generation |

| Catalytic Acetylation | Higher efficiency, recyclability of catalyst, milder conditions | Catalyst development and optimization |

| Direct C-H Functionalization | High atom economy, shorter synthetic route | Selectivity and reactivity challenges with the dichloropyridine ring |

| Flow Chemistry | Precise control, improved safety and scalability, potential for higher yields | Initial setup cost and optimization |

Exploration of Novel Reactivity Patterns and Functionalization Strategies

The dichloropyridine core of this compound offers a rich playground for exploring novel reactivity. The two chlorine atoms and the remaining unsubstituted positions on the pyridine (B92270) ring are all potential sites for further functionalization.

Cross-Coupling Reactions: The chlorine atoms can serve as handles for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig couplings. Future research could focus on developing selective mono- or di-functionalization of the dichloropyridine ring to create a diverse library of derivatives with tailored electronic and steric properties.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, further enhanced by the two chlorine atoms, makes it susceptible to nucleophilic aromatic substitution. Investigating the regioselectivity of SNAr reactions with a variety of nucleophiles could unlock new synthetic pathways to novel pyridine derivatives.

C-H Functionalization: The unsubstituted C-H bonds on the pyridine ring are targets for direct functionalization reactions. Developing methods for the selective C-H activation and subsequent introduction of new functional groups would provide a powerful tool for late-stage modification of the molecule.

Manipulation of the Acetate Group: The acetate group can be hydrolyzed to reveal the parent phenol, which can then be used in a variety of other reactions, such as etherification or the synthesis of other esters.

Advanced Computational Modeling for Predictive Chemistry and Reaction Design

Computational chemistry is poised to play a pivotal role in accelerating the research and development of this compound and its derivatives.

Predicting Reactivity and Regioselectivity: Density Functional Theory (DFT) and other quantum chemical methods can be employed to calculate the electron density, frontier molecular orbitals (HOMO and LUMO), and other electronic properties of the molecule. biosynth.com This information can be used to predict the most likely sites for electrophilic and nucleophilic attack, thus guiding the design of synthetic strategies and predicting the regioselectivity of reactions.

Reaction Mechanism Elucidation: Computational modeling can be used to elucidate the detailed mechanisms of potential reactions, including transition state energies and reaction pathways. This understanding can help in optimizing reaction conditions to favor the desired product and suppress unwanted side reactions.

In Silico Screening of Derivatives: By computationally generating a virtual library of derivatives and predicting their properties (e.g., electronic properties, solubility, potential biological activity), researchers can prioritize the synthesis of the most promising candidates, saving significant time and resources.

Integration into Automated Synthesis and Flow Chemistry Platforms

The integration of automated synthesis and flow chemistry platforms offers the potential to revolutionize the synthesis and screening of derivatives of this compound.

High-Throughput Synthesis and Screening: Automated platforms can be used to rapidly synthesize a large library of derivatives by systematically varying the reactants and reaction conditions. scbt.comchemicalbook.com This high-throughput approach can accelerate the discovery of new compounds with desired properties.

Improved Process Control and Scalability: Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, purity, and safety. google.com Furthermore, flow processes are often more readily scalable than traditional batch processes, which is a significant advantage for the potential industrial production of promising derivatives.

On-Demand Synthesis: Automated systems can enable the on-demand synthesis of specific derivatives as needed for further testing, eliminating the need for long-term storage of large compound libraries.

Potential for Interdisciplinary Research Beyond Traditional Organic Synthesis Paradigms

The unique combination of a dichloropyridine core and an acetate functionality in this compound opens up avenues for interdisciplinary research.

Medicinal Chemistry: Halogenated pyridines are a common motif in many biologically active compounds. For example, the related compound 5,6-Dichloropyridine-3-methanol has been investigated as a CXCR3 chemokine receptor inhibitor. scbt.com This suggests that derivatives of this compound could be explored as scaffolds for the development of new therapeutic agents. The acetate group could also act as a pro-drug moiety to improve the pharmacokinetic properties of a parent drug.

Agrochemicals: Many commercial pesticides and herbicides contain halogenated pyridine rings. The specific substitution pattern of this compound could be a starting point for the design of new agrochemicals with improved efficacy and environmental profiles.

Q & A

Q. What protocols ensure safe handling of this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and fume hoods during synthesis.

- Waste Disposal : Neutralize halogenated waste with 10% NaOH before incineration.

- Exposure Monitoring : Use OSHA-approved air sampling for chlorinated compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.